Azolimine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imino-3-methyl-1-phenylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDCTAAOGEIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866018 | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395-18-2, 40828-45-3 | |
| Record name | Azolitmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azolimine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azolitmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Classical and Modern Synthetic Routes to the Imidazolidinone Core of Azolimine
The imidazolidinone core, a five-membered ring containing two nitrogen atoms and a carbonyl group, can be constructed through various cyclization reactions.
A common approach to synthesize 2-imidazolidinone involves the cyclization of 1,2-diamines with carbonyl compounds, such as aldehydes or ketones. atamankimya.com This method facilitates the formation of the five-membered ring by reacting the amine and carbonyl functionalities. Beyond classical methods, modern synthetic strategies often employ catalytic approaches. For instance, intramolecular N-hydroamination of unsaturated ureas, including propargylic and allylic ureas, serves as a robust methodology for constructing 2-imidazolidinones. mdpi.com This process involves the nucleophilic addition of a nitrogen atom to a carbon-carbon unsaturated bond, leading to the formation of C–N and C–H bonds. mdpi.com
The synthesis of 4-imidazolidinones can be achieved through post-Ugi cyclization reactions, utilizing N-centered radical-mediated intramolecular ipso cyclization. acs.org Another solid-phase synthetic route to 1,2,5-trisubstituted 4-imidazolidinones is based on the nucleophilic substitution of a benzotriazole (B28993) group with an amidic nitrogen, resulting in the formation of the five-membered imidazolidinone ring. acs.org Palladium-catalyzed aza-Heck cyclizations of N-phenoxy ureas onto pendant alkenes have also been developed to yield unsaturated and unprotected imidazolidinones. nih.gov
Furthermore, imidazolidin-4-ones can be prepared by the condensation of α-aminoamides with carbonyl compounds. researchgate.net Copper-catalyzed reactions involving aziridine (B145994) with imines or isocyanates have been reported to yield imidazolidine (B613845) derivatives. researchgate.net Acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles offer a route to novel 4-(het)arylimidazolidin-2-ones. researchgate.netmdpi.comnih.gov A one-step synthesis of imidazolidin-4-ones has also been developed via tandem nucleophilic additions-decarboxylation-intramolecular cyclizations of imines with Leuchs' anhydride. researchgate.net
Table 1: Representative Cyclization Reactions for Imidazolidinone Core Formation
| Reaction Type | Starting Materials | Product Type | Key Conditions / Catalyst | Yield / Selectivity | Reference |
| Cyclization of Diamines and Carbonyl Compounds | 1,2-diamines, carbonyl compounds | 2-Imidazolidinone | - | Common method | atamankimya.com |
| Intramolecular N-Hydroamination | Propargylic/Allylic Ureas | 2-Imidazolidinones | Metal catalysts (e.g., AuCl) | Efficient | mdpi.com |
| Post-Ugi Cyclization | Ugi adducts | 4-Imidazolidinones | Electrochemical (N-centered radical) | Diverse spirocyclic variants | acs.org |
| Solid-Phase Synthesis | MBHA resin-bound amino acid, aldehydes | 4-Imidazolidinones | - | High purity, close to quantitative yield (for some) | acs.org |
| Aza-Heck Cyclization | N-phenoxy ureas, pendant alkenes | Unsaturated Imidazolidinones | Palladium catalyst | Broad functional group tolerance | nih.gov |
| Condensation of α-Aminoamides | α-aminoamides, carbonyl compounds | Imidazolidin-4-ones | - | Common method | researchgate.net |
| Acid-Catalyzed Cyclization | (2,2-diethoxyethyl)ureas, C-nucleophiles | 4-(het)arylimidazolidin-2-ones | Acid (e.g., TFA) | Good to high yields, excellent regioselectivity | mdpi.com |
This compound is specifically characterized by an imino group (=N) at the 2-position of its imidazolidinone ring. uni.lu While many imidazolidinones feature a carbonyl group at this position (2-oxo-imidazolidinones), the presence of an imino group implies that this functionality is either incorporated directly from a precursor or formed through a specific synthetic transformation. In the broader context of nitrogen-containing heterocycles, strategies for introducing imino groups can involve reactions of carbonyl compounds with primary amines followed by dehydration, or the conversion of an existing functional group into an imine. For compounds like this compound, the imino functionality is often inherent to the starting materials used in the cyclization process, leading directly to the 2-imino imidazolidinone scaffold. For instance, the synthesis of 2-iminoimidazoles (a related class) can involve the direct conversion of imidazolium (B1220033) salts using N-chloro amides to yield protected 2-amino derivatives. acs.org
The synthesis of imidazolidinone derivatives often requires precise control over stereochemistry and regiochemistry due to their potential biological activities and the presence of multiple reactive sites.
Stereoselective Synthesis: Imidazolidinones have proven valuable as chiral auxiliaries in asymmetric synthesis. For example, (4S,5R)-(+)- and (4R,5S)-(-)-imidazolidin-2-ones have been successfully employed in the stereoselective α-benzylation of phenyl acetic acid derivatives, achieving enantiomeric excesses between 94% and 99%. mdpi.com These auxiliaries have also been relevant in the total synthesis of complex molecules like ent-fissistigmatin C, facilitating the formation of intermediates with high enantiomeric purity (e.g., 98% enantiomeric excess). mdpi.com
Diastereoselective reactions involving imidazolidinone derivatives are also well-documented. N-Chloroformylimidazolidinone enolates, for instance, undergo diastereoselective C-alkylation with benzylic halides. acs.org Furthermore, highly stereoselective syntheses of functionalized imidazolidines have been achieved via SN2-type ring-opening of activated aziridines and epoxides, followed by intramolecular cyclization with aldehydes, yielding products with excellent stereoselectivities and up to 92% yield. organic-chemistry.orgmdpi.com Asymmetric sequential hydroamination reactions provide a route to enantioenriched imidazolidinones. organic-chemistry.org Chiral imidazolidinone catalysts are also used to control the enantioselectivity of reactions, such as Diels-Alder reactions, by influencing the geometry of iminium ion intermediates. google.com
Table 2: Examples of Stereoselective Synthesis with Imidazolidinones
| Method | Substrate / Target | Chiral Auxiliary / Catalyst | Outcome (ee / dr) | Reference |
| α-Benzylation of Phenyl Acetic Acid Esters | Isoflavans | Imidazolidin-2-ones | 94–99% enantiomeric excess (ee) | mdpi.com |
| C-Alkylation of N-Chloroformylimidazolidinone Enolates | Dihydroisoquinolones | Enantiopure amino acids | Diastereoselective | acs.org |
| SN2-type Ring-Opening & Cyclization | Functionalized Imidazolidines | p-toluenesulfonic acid | Up to 92% yield with excellent stereoselectivity | organic-chemistry.orgmdpi.com |
| Asymmetric SN1 α-Alkylation | Ketones and Aldehydes with N-benzylic sulfonamides | Chiral imidazolidinone | Good to excellent yields, good enantioselectivity | acs.org |
Regioselective Synthesis: Regioselectivity is crucial when multiple reactive sites are present. An acid-catalyzed intramolecular cyclization/electrophilic substitution of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles has been reported to yield 4-(het)arylimidazolidin-2-ones with excellent regioselectivity. researchgate.netmdpi.comnih.gov This approach benefits from readily available starting materials and a straightforward procedure, with the regioselectivity being rationalized by quantum chemistry calculations. researchgate.netmdpi.com Another example is the regioselective synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetates, where the regioselectivity is influenced by the pKa values of the amines involved. researchgate.net
Derivatization Strategies for this compound Scaffolds
The imidazolidinone scaffold offers multiple sites for chemical modification, allowing for the synthesis of diverse derivatives.
N-Alkylation: The nitrogen atoms within the imidazolidinone ring are susceptible to alkylation. For instance, N-alkylation reactions have been reported for 2-thioxo-5-phenylmethylidene-4-imidazolidinone. researchgate.net Direct N-alkylation of α-amino acid esters and amides using alcohols has been achieved with ruthenium-catalyzed methods, demonstrating high retention of stereochemical integrity and overcoming common cyclization side reactions. rug.nl Additionally, N-alkylation reactions of amino alcohols in the presence of γ-Al2O3 and supercritical CO2 have led to the unexpected formation of cyclic ureas, including imidazolidinones, through the incorporation of CO2. beilstein-journals.org 2-Imidazolidinone O-sulfonyloxime has also been utilized as an electrophilic amination reagent for N-alkylation of amines. scispace.com
Acylation: Acylation of the nitrogen atoms in imidazolidinones is another important derivatization strategy. Sterically congested trans-4,5-disubstituted 2-imidazolidinones undergo N-acylation with acyl chlorides in the presence of organic amines to produce 3-oxoacyl derivatives. colab.ws A more environmentally friendly approach involves the direct N-acylation of lactams, oxazolidinones, and imidazolidinones with aldehydes using Shvo's catalyst, where hydrogen is the sole byproduct. acs.orgacs.org This method provides a versatile and atom-economical route to N-acylated cyclic amides. acs.org Acylation of 2-imidazolidinone chiral auxiliaries with 2-bromoacyl halides has been optimized using hindered bases or organolithium reagents to achieve excellent yields. tandfonline.com Studies using infrared and nuclear magnetic resonance spectroscopy have characterized 1-acyl and 1,3-diacyl derivatives of 2-imidazolidinones, showing how the carbonyl frequency is affected by the degree and nature of acylation. cdnsciencepub.com
Table 3: N-Alkylation and Acylation Reactions of Imidazolidinones
| Reaction Type | Substrate Type | Reagent / Catalyst | Outcome / Yield | Reference |
| N-Alkylation | 2-thioxo-imidazolidinone | Alkylating agents | N-Alkylated products | researchgate.net |
| Direct N-Alkylation | α-amino acid amides | Alcohols, Ru-catalyst | Good to excellent yields, stereochemical retention | rug.nl |
| N-Acylation | 2-Imidazolidinones | Acyl chlorides, organic amines | 3-Oxoacyl derivatives | colab.ws |
| Direct N-Acylation | Imidazolidinones | Aldehydes, Shvo's catalyst | Excellent yields, H₂ as sole byproduct | acs.orgacs.org |
| Acylation of Auxiliaries | 2-Imidazolidinone auxiliaries | 2-Bromoacyl halides, hindered base | Excellent yields | tandfonline.com |
The imidazolidinone ring system is versatile and can undergo various substitution reactions beyond N-alkylation and acylation. Hydrogen atoms present on the ring carbons or the carbonyl group can be replaced by other functional groups. atamankimya.com The presence of substituents at positions such as 1, 3, 4, and 5, as seen in compounds like 2-Imidazolidinone, 1-bromo-3-chloro-4,4,5,5-tetramethyl-, highlights the potential for diverse substitutions at these ring positions. ontosight.ai Intramolecular cyclization combined with electrophilic substitution of urea (B33335) derivatives is a known strategy for introducing aryl or heteroaryl groups at the 4-position of imidazolidin-2-ones, demonstrating the regioselectivity possible in such transformations. researchgate.netmdpi.comnih.gov
Functional Group Interconversions and Modifications
Specific detailed research findings on the functional group interconversions and modifications solely of this compound from the allowed sources are limited. However, imidazolidinone derivatives, as a class of heterocyclic compounds, are known to participate in various chemical transformations. General examples of reactions involving imidazolidinone derivatives include imine hydrolysis of 5-imino-4-thioxo-2-imidazolidinone derivatives. mdpi.comresearchgate.net The precise conditions and products for this compound's oxidation, reduction, or substitution reactions are not explicitly detailed in the provided search results from permitted sources.
Reaction Mechanism Elucidation in this compound Synthesis
Detailed mechanistic investigations, including kinetic studies and characterization of transient intermediates specifically for this compound synthesis, are not extensively documented within the provided search results from allowed sources. However, insights can be drawn from studies on the synthesis of related imidazolidinone compounds.
For the synthesis of imidazolidin-2-ones, a proposed mechanism involves an initial Schiff condensation reaction between a diamine and an aromatic aldehyde, leading to the formation of a Schiff base. This intermediate then undergoes reduction of its imine group, followed by intramolecular cyclization to form the imidazolidinone ring. mdpi.com In the green synthesis of imidazolidin-4-ones, the mechanism is suggested to involve a nucleophilic attack of an amine group on the carbonyl group of ethyl cyanoacetate, followed by the elimination of ethanol. Subsequently, an amino group from ethyl glycinate (B8599266) hydrochloride is incorporated onto the cyano group, leading to new intermediates. nih.gov
Optimization of Synthetic Yields and Byproduct Minimization Techniques
Strategies for optimizing synthetic yields and minimizing byproducts in chemical synthesis generally involve the careful control of reaction parameters. nih.gov For imidazolidinone syntheses, optimization efforts have focused on various factors:
Solvent Selection: The choice of solvent plays a crucial role in reaction efficiency and yield. For instance, in the synthesis of certain imidazolidin-2-ones, methanol (B129727) proved suitable for Schiff base formation and subsequent reduction, with good yields, while tetrahydrofuran (B95107) (THF) required higher temperatures and longer reaction times for comparable yields. mdpi.com
Catalyst Evaluation: The selection and concentration of catalysts are critical. In base-catalyzed hydroamidation reactions to form imidazolidinones, different organic bases have been evaluated for their effectiveness. acs.org
Temperature and Reaction Time: Precise control of temperature and reaction time is essential to optimize reaction rates, prevent side reactions, and minimize impurities. nih.gov
Yields and Efficiency: "Green synthesis" methods for imidazolidin-4-ones demonstrate that high yields (90-98%) can be achieved in short reaction times (e.g., 2 hours) by optimizing conditions to avoid hazardous solvents. nih.gov
Purification Techniques: While specific byproduct minimization techniques for this compound were not detailed, general purification methods such as column chromatography and recrystallization are commonly employed to isolate and purify imidazolidinone derivatives, thereby minimizing impurities. acs.orgbeilstein-journals.org
The application of statistical analysis methods, such as the Box-Behnken design of experiment (DOE), has been utilized in the optimization of chemical synthesis processes for other compounds to identify optimal reaction conditions and maximize product yield. ims.ac.jp
Structural Characterization and Advanced Spectroscopic Analysis
Comprehensive Spectroscopic Techniques for Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption of light by molecules in the ultraviolet (100–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. azooptics.com This absorption occurs when electrons within a molecule are excited from lower-energy molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO) to higher-energy molecular orbitals (e.g., Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orgmsu.edu The resulting spectrum, typically plotted as absorbance versus wavelength, reveals electronic transitions characteristic of specific functional groups or chromophores within the molecule. azooptics.comshu.ac.uk
Common electronic transitions observed in organic molecules include:
π→π* transitions : These occur in molecules with conjugated π systems (e.g., double or triple bonds) and typically result in strong absorption peaks. libretexts.orgshu.ac.uk
n→π* transitions : These involve the excitation of non-bonding (lone pair) electrons to an antibonding π* orbital, often seen in compounds containing heteroatoms with lone pairs (e.g., carbonyl compounds). libretexts.orgshu.ac.uk
σ→σ* transitions : These are high-energy transitions involving sigma bonds and usually occur in the far-UV region, often outside the range of standard UV-Vis spectrophotometers. libretexts.org
The position (wavelength, λmax) and intensity (molar absorptivity, ε) of absorption bands provide valuable information about the electronic configuration, extent of conjugation, and presence of specific functional groups. azooptics.comshu.ac.ukuomustansiriyah.edu.iq For instance, increased conjugation generally leads to a shift in λmax to longer wavelengths (red-shift) and often an increase in molar absorptivity. uomustansiriyah.edu.iq UV-Vis spectroscopy is also instrumental in assessing the purity of a compound by identifying extraneous absorption bands that may indicate the presence of impurities. azooptics.comtorontech.com
While UV-Vis spectroscopy is a standard tool for characterizing organic compounds, specific detailed research findings, including absorption maxima (λmax) and molar absorptivity (ε) values for Azolimine, were not identified in the conducted literature search.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional atomic and molecular structure of crystalline compounds. azolifesciences.comrigaku.comwikipedia.org It provides precise measurements of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. rigaku.comwikipedia.orgazolifesciences.com
The technique relies on the diffraction of X-rays by the regularly arranged atoms in a crystal. azolifesciences.comwikipedia.org When a monochromatic X-ray beam illuminates a crystal, it produces a unique diffraction pattern of spots, known as reflections. wikipedia.orgazolifesciences.com By measuring the angles and intensities of these diffracted X-rays, crystallographers can computationally reconstruct a three-dimensional map of electron density within the crystal. wikipedia.orgazolifesciences.com This electron density map then allows for the determination of the positions of individual atoms and the elucidation of the molecule's complete structure. azolifesciences.com
Crystal structure analysis of a compound like this compound involves growing high-quality single crystals, which are then subjected to X-ray diffraction. rigaku.comnih.gov The diffraction data are processed to determine the unit cell dimensions and crystal system, followed by the calculation of structure factors that lead to an electron density map. azolifesciences.comnih.gov This process ultimately yields a definitive three-dimensional model of the molecule, including precise bond lengths and angles. rigaku.com Such detailed structural information is crucial for understanding the compound's chemical reactivity, intermolecular interactions, and physical properties.
However, specific research findings detailing the crystal structure analysis of this compound or its derivatives, including unit cell parameters, space group, and specific bond lengths or angles, were not found in the available literature.
X-ray crystallography is a powerful tool for investigating the conformational preferences of molecules in the solid state. elifesciences.org Molecules can adopt different spatial arrangements (conformations) due to rotation around single bonds. sapub.org In a crystal, molecules typically adopt a stable conformation influenced by intramolecular forces and intermolecular packing interactions. sapub.org By analyzing the atomic positions derived from X-ray diffraction data, researchers can determine the preferred conformation of a molecule in the crystalline environment, identify any conformational isomers present within the asymmetric unit, and observe how these conformations might be stabilized by crystal packing forces. elifesciences.orgnih.gov This analysis can also reveal dynamic aspects, such as conformational changes that occur under different conditions (e.g., temperature) or during chemical processes. elifesciences.orgnih.govresearchgate.netstanford.edu
Despite the general utility of X-ray crystallography for conformational analysis, specific data or detailed findings regarding the conformational analysis of this compound in its crystalline state were not identified in the conducted searches.
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds, playing a vital role in assessing the purity of synthesized substances and isolating target molecules from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique used for the separation, identification, and quantification of components in a mixture. torontech.com It is particularly well-suited for non-volatile or thermally labile compounds. biopharmaspec.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. torontech.com Separation occurs based on differential interactions (e.g., adsorption, partition, ion exchange) between the sample components and the stationary phase, leading to different retention times for each component. torontech.comuv.es
HPLC is extensively used for:
Purity Assessment : By separating the target compound from impurities, HPLC allows for the quantification of the main component's purity through peak area normalization. torontech.com The presence of additional peaks in the chromatogram indicates impurities. torontech.com
Retention Studies : The retention time (RT) of a compound under specific chromatographic conditions (e.g., mobile phase composition, stationary phase, flow rate, temperature) is a characteristic property that aids in its identification and method development. uv.esresearchgate.net Retention studies also provide insights into the compound's interaction with the stationary phase, which can be correlated with its physicochemical properties. uv.es
Quantitative Analysis : The area under a peak in the chromatogram is directly proportional to the concentration of the corresponding compound, enabling accurate quantification. torontech.comresearchgate.net
While HPLC is a fundamental technique for assessing the purity and studying the retention behavior of organic compounds, specific detailed research findings, such as retention times, mobile phase conditions, or purity profiles for this compound, were not identified in the literature search.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. biopharmaspec.compjps.pk It is primarily used for the analysis of volatile and semi-volatile compounds. nih.gov
For compounds that are not sufficiently volatile or are thermally unstable, a derivatization step is often necessary before GC-MS analysis. biopharmaspec.comsigmaaldrich.com Derivatization involves chemically modifying the compound to make it more volatile, thermally stable, or to enhance its detection characteristics. Common derivatization reactions include silylation, acylation, and alkylation. sigmaaldrich.com
Once derivatized (if necessary), the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. pjps.pk Components separate based on their boiling points and interactions with the column's stationary phase. pjps.pk As each separated component elutes from the GC column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized (e.g., by electron ionization, EI) and then fragmented into smaller, characteristic ions. biopharmaspec.comsigmaaldrich.com The mass-to-charge ratio (m/z) and relative abundance of these fragment ions form a unique mass spectrum, which acts as a "fingerprint" for the compound. biopharmaspec.compjps.pksigmaaldrich.com This fragmentation pattern, often compared against spectral libraries (e.g., NIST), allows for the unambiguous identification of the compound. pjps.pknih.gov
GC-MS is invaluable for:
Identification : By comparing fragmentation patterns with databases, unknown compounds can be identified. pjps.pk
Purity and Impurity Profiling : It can detect and identify volatile impurities present in a sample. biopharmaspec.com
Quantitative Analysis : The intensity of the mass spectral signals can be used for quantification. biopharmaspec.com
However, specific detailed research findings, such as fragmentation patterns or retention indices for this compound or its volatile derivatives, were not identified in the conducted literature search.
Molecular Mechanisms of Action and Receptor Interactions Non Clinical/in Vitro Focus
Development of Mechanistic Assays for In Vitro Research
Azolimine, a nonsteroidal imidazolidinone derivative, is primarily recognized for its activity as a mineralocorticoid antagonist. Its mechanism of action involves competitive interaction with the mineralocorticoid receptor (MR), thereby modulating renal electrolyte excretion. This section details the molecular mechanisms underpinning this compound's activity and the development of in vitro mechanistic assays used to elucidate these interactions.
This compound exerts its effects by antagonizing mineralocorticoids, such as aldosterone (B195564), at the mineralocorticoid receptor benchchem.comnih.gov. This competitive antagonism prevents the binding of endogenous mineralocorticoids, leading to significant alterations in renal physiology, specifically promoting sodium excretion (natriuresis) and inhibiting potassium retention benchchem.com. The compound's influence on electrolyte balance is critical to its biological activity benchchem.com.
Further mechanistic studies have revealed that this compound can exhibit pH-dependent tautomerism in solution, shifting between keto and enol forms benchchem.com. This tautomeric equilibrium is biologically relevant, as the enolic form demonstrates a higher binding affinity for the mineralocorticoid receptor compared to the keto form benchchem.com. This differential binding affinity based on tautomeric state underscores the importance of structural dynamics in this compound's receptor interaction.
Development of Mechanistic Assays for In Vitro Research
To thoroughly investigate this compound's molecular mechanisms and receptor interactions in a controlled environment, several in vitro mechanistic assays have been developed and employed. These assays provide detailed insights into binding kinetics, receptor occupancy, and downstream cellular responses without the complexities of in vivo systems.
In Vitro Receptor Binding Assays Radioligand binding assays are fundamental tools for characterizing the interaction between this compound and the mineralocorticoid receptor. These assays typically involve the use of radiolabeled aldosterone or another appropriate radioligand and renal cell membranes containing the target receptor benchchem.com.
Competitive Binding Assays: In these assays, varying concentrations of unlabeled this compound are incubated with a fixed amount of the radiolabeled ligand. The extent to which this compound displaces the radiolabeled ligand from the receptor is measured. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which reflects this compound's binding affinity for the unliganded receptor chelatec.comoncodesign-services.comrevvity.com. The Kᵢ value is a crucial parameter for comparing the potency of different compounds in competitive binding scenarios nih.govoncodesign-services.comrevvity.com.
Saturation Binding Assays: While competitive assays focus on inhibition, saturation binding experiments measure the equilibrium binding of increasing concentrations of the radiolabeled compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) chelatec.comoncodesign-services.com. Although this compound is an antagonist, understanding the receptor characteristics (Kd of the natural ligand, Bmax) is essential for validating the assay system.
Gene Expression Analysis Beyond direct receptor binding, mechanistic assays extend to evaluating the downstream cellular effects of this compound's MR antagonism, particularly at the gene expression level.
Quantitative Polymerase Chain Reaction (qPCR): This technique is utilized to profile changes in the expression of aldosterone-regulated genes in renal epithelial cells benchchem.com. Key target genes include the epithelial sodium channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (SGK1) benchchem.comnih.govresearchgate.netnih.govwikipedia.orgaups.org.aunih.gov. Aldosterone stimulates the expression of SGK1 and ENaC, which are involved in sodium and potassium regulation and reabsorption researchgate.netaups.org.au. By measuring the modulation of these gene expressions in the presence of this compound, researchers can confirm its antagonistic effect on the aldosterone signaling pathway benchchem.com. For instance, a decrease in the expression of these genes in the presence of this compound, when compared to aldosterone-stimulated cells, would provide evidence of its functional antagonism.
Data Tables
The tautomeric forms of this compound play a role in its interaction with the mineralocorticoid receptor. The enol form exhibits a higher binding affinity compared to the keto form benchchem.com.
| Tautomeric Form | Mineralocorticoid Receptor Binding Affinity |
| Keto Form | Lower Affinity |
| Enol Form | Higher Affinity |
Rational Design and Structure Activity Relationship Sar Studies of Azolimine Derivatives
Design Principles for Modifying the Azolimine Scaffold
Modifying a lead compound like this compound typically involves strategies aimed at improving potency, selectivity, metabolic stability, and other drug-like properties. researchoutreach.orgresearch-solution.com
Scaffold hopping and bioisosteric replacement are key techniques in drug design to generate new chemical entities with improved features while retaining or enhancing biological activity. drugdesign.orgresearchoutreach.orgresearch-solution.commdpi.com
Scaffold Hopping: This involves replacing the core framework of a molecule with a different scaffold, aiming to find novel chemical space, improve properties, or overcome patent issues. drugdesign.orgresearchoutreach.orgmdpi.comnih.govbhsai.org For instance, in other drug discovery projects, scaffold hopping has been used to convert pyrimidine (B1678525) cores to pyrazole (B372694) cores for improved physicochemical properties or to replace phenyl rings with pyrimidine rings to enhance solubility. nih.govbhsai.orgresearchgate.netniper.gov.in While specific examples for this compound are not detailed in the provided information, a scaffold hopping approach for this compound derivatives might explore replacing the imidazolidinone core with other heterocyclic systems that maintain the essential pharmacophoric features for mineralocorticoid receptor antagonism.
Isosteric Replacements: This technique involves swapping functional groups of a molecule with other groups that possess similar biological properties. drugdesign.orgresearchoutreach.orgmdpi.com This can be done to improve selectivity, reduce side effects, enhance pharmacokinetics, or simplify synthesis. drugdesign.org For this compound, this could involve replacing specific atoms or groups within the imidazolidinone ring or its substituents with bioisosteric equivalents to fine-tune interactions with the mineralocorticoid receptor or improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Fragment-based drug design (FBDD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. waocp.comnih.govmpdkrc.edu.inmdpi.comnih.gov These fragments are then optimized and grown into more potent and selective lead compounds. mdpi.comnih.gov FBDD offers advantages in exploring chemical space and can be particularly useful for challenging drug targets. nih.gov Although no explicit examples of FBDD applied to this compound are detailed in the provided search results, this approach could conceptually involve:
Screening: Identifying small fragments that bind to the mineralocorticoid receptor.
Fragment Growing/Merging: Elaborating these initial fragments by adding chemical functionalities or merging multiple fragments that bind to adjacent sites on the receptor to build more potent this compound-like structures. researchoutreach.orgmpdkrc.edu.in This iterative process, often guided by structural information (e.g., X-ray crystallography), allows for the rational assembly of complex molecules from simpler building blocks. mpdkrc.edu.innih.govresearchgate.net
Synthesis and Characterization of Novel this compound Analogues
The synthesis of novel this compound analogues would typically involve established organic chemistry reactions to build or modify the imidazolidinone scaffold. Characterization techniques are crucial to confirm the chemical structure and purity of the synthesized compounds.
Systematic variation of substituent groups is a common strategy in SAR studies to understand their impact on activity and physicochemical properties. researchgate.netniper.gov.inmdpi.comnih.govbeilstein-journals.orgslideshare.net This involves introducing different functional groups (e.g., alkyl, aryl, halogen, electron-donating, electron-withdrawing groups) at various positions on the core scaffold. mdpi.commdpi.comnih.govnih.govrsc.org For this compound, this could entail:
Modifying the phenyl group attached to the imidazolidinone ring.
Varying substituents on the imino nitrogen or the methyl group.
Exploring the impact of different groups on the diuretic activity and potassium-sparing effects.
Such systematic studies allow researchers to map the binding pockets of the target receptor and identify optimal interactions. niper.gov.in For instance, in other compound series, the position and nature of substituents (e.g., halogens, trifluoromethylphenyl) have been shown to significantly determine antibacterial activity or influence optical properties. mdpi.comnih.govnih.govrsc.org
The exploration of bridged and fused ring systems is a strategy to introduce conformational rigidity and novel structural diversity, which can lead to improved pharmacological profiles. mdpi.comnih.govnih.govebrary.netrsc.orgchemistryviews.org While specific examples of bridged or fused this compound systems are not detailed in the provided search results, this approach, in general medicinal chemistry, involves:
Bridged Systems: Creating a ring system where two or more atoms are shared between two rings, forming a bridge. nih.govslideshare.net
Fused Systems: Sharing two adjacent atoms and the bond between them between two rings. nih.govslideshare.net
In Vitro Biological Evaluation Methodologies for Derivatives
In vitro biological evaluation is a critical step in drug discovery, allowing for the assessment of a compound's activity against a specific biological target or in cellular models. mdpi.comwaocp.comnih.govebrary.netnih.govrsc.orgfrontiersin.org For this compound derivatives, given its known mechanism as a mineralocorticoid receptor antagonist and potassium-sparing diuretic, methodologies would primarily focus on:
Mineralocorticoid Receptor Binding Assays: To quantify the affinity of this compound derivatives for the mineralocorticoid receptor. This could involve competitive binding assays using radiolabeled aldosterone (B195564) or other known antagonists.
Cellular Assays for Electrolyte Transport: Using kidney cell lines (e.g., renal epithelial cells) to measure changes in sodium reabsorption and potassium excretion in response to the derivatives. This would directly assess their diuretic and potassium-sparing potential at a cellular level.
Enzyme Inhibition Assays: If the mechanism involves specific enzyme modulation, relevant enzyme assays would be employed. For example, some azole derivatives are evaluated for aromatase inhibition or carbonic anhydrase inhibition. mdpi.comnih.govnih.gov
Cytotoxicity Assays: To assess the general toxicity of the compounds to various cell lines, such as human tumor cell lines or normal cells, using methods like MTT assays. mdpi.comwaocp.comnih.gov This is crucial for determining the therapeutic window and safety profile of the derivatives.
ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (In Vitro): Assessing properties like aqueous solubility, membrane permeability, and metabolic stability using methods like Caco-2 cell permeability assays or human liver microsome stability assays. mdpi.comebrary.netrsc.org These studies provide early insights into the pharmacokinetic properties of the derivatives.
Detailed Research Findings (Preclinical for this compound):
While specific detailed SAR data for this compound derivatives is limited in the provided snippets, the following preclinical findings for this compound itself highlight its biological activity:
| Study Type | Animal Model | This compound Effect | Comparison/Notes | Source |
| Natriuresis | Adrenalectomized rats | Increased sodium excretion by 45% when co-administered with desoxycorticosterone (DCA). | Compared to 15% in the absence of DCA. Effective even without exogenous mineralocorticoids, but enhanced in their presence. benchchem.comnirmauni.ac.in | benchchem.comnirmauni.ac.in |
| Electrolyte Balance | Sodium-deficient models | Reduced serum potassium loss by 30% when combined with furosemide. | Outperformed amiloride-thiazide combinations. benchchem.comnirmauni.ac.in | benchchem.comnirmauni.ac.in |
| Renal Function | Animal models | Led to increased sodium excretion and decreased potassium retention. | Highlights potential as a therapeutic agent for conditions like hyperaldosteronism. nirmauni.ac.in | nirmauni.ac.in |
Note: The above table is presented as a static markdown table. In an interactive environment, it would allow for sorting, filtering, and potentially linking to more detailed data.
Receptor Binding Affinity Assays
Receptor binding affinity assays are crucial in drug discovery to quantify the strength of the interaction between a ligand, such as an this compound derivative, and its target receptor. These assays provide insights into how tightly a compound binds to a specific biological target, which is a key determinant of its pharmacological effect.
Common methods employed include radioligand binding assays, which measure the displacement of a known radiolabeled ligand by the test compound, and label-free techniques such as Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI). Key parameters derived from these assays include the equilibrium dissociation constant (KD), which indicates the affinity of a ligand for its receptor (lower KD signifies higher affinity), and the inhibition constant (IC50 or Ki), representing the concentration of a compound required to inhibit 50% of specific binding. For this compound, known as an aldosterone antagonist, receptor binding assays would typically focus on the mineralocorticoid receptor (MR) to characterize its affinity and selectivity. However, specific detailed binding data for this compound derivatives are not available in the current search results.
Table 1: Conceptual Receptor Binding Affinity Data for this compound Derivatives (Illustrative)
| Compound ID | Structural Modification | Target Receptor | KD (nM) | IC50 (nM) |
| This compound | Parent Compound | Mineralocorticoid Receptor | X.X | Y.Y |
| This compound-A | R1 Substitution | Mineralocorticoid Receptor | X.X | Y.Y |
| This compound-B | R2 Substitution | Mineralocorticoid Receptor | X.X | Y.Y |
| This compound-C | R3 Substitution | Mineralocorticoid Receptor | X.X | Y.Y |
Enzyme Inhibition or Activation Studies in Cell-Free Systems
Enzyme inhibition or activation studies in cell-free systems are designed to assess the direct interaction of compounds with purified enzymes, free from the complexities of a cellular environment. This approach allows for a precise characterization of a compound's effect on enzyme activity, enabling the determination of kinetic parameters and the mechanism of action.
These studies involve incubating the this compound derivatives with the target enzyme and its substrate, followed by measuring the rate of product formation or substrate consumption. Readouts often include the half-maximal inhibitory concentration (IC50) for inhibitors or half-maximal effective concentration (EC50) for activators. Cell-free systems offer advantages such as direct access to metabolites and the ability to control the chemical environment, which is beneficial for model development and validation. While this compound's diuretic activity suggests potential interaction with enzymes involved in kidney function or ion transport, specific enzyme inhibition or activation data for this compound derivatives in cell-free systems were not found in the search results.
Table 2: Conceptual Enzyme Activity Data for this compound Derivatives in Cell-Free System (Illustrative)
| Compound ID | Structural Modification | Target Enzyme | IC50 (µM) / EC50 (µM) | Mechanism of Action |
| This compound | Parent Compound | Enzyme X | Z.Z | Inhibition |
| This compound-A | R1 Substitution | Enzyme X | Z.Z | Inhibition |
| This compound-B | R2 Substitution | Enzyme Y | Z.Z | Activation |
| This compound-C | R3 Substitution | Enzyme X | Z.Z | Inhibition |
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are versatile tools used to investigate the regulation of gene expression, transcription factor activity, or the modulation of specific cell signaling pathways by chemical compounds. In these assays, a reporter gene (e.g., luciferase or GFP), whose expression is easily quantifiable, is placed under the control of a specific gene regulatory element that responds to the activation or inhibition of a particular cellular pathway.
When an this compound derivative interacts with a target that modulates the pathway linked to the reporter gene, the expression of the reporter gene changes, providing a measurable readout (e.g., luminescence or fluorescence). These assays are valuable for high-throughput screening and for deciphering the mechanism of action of small molecule compounds. Given this compound's reported activity as an aldosterone antagonist, reporter gene assays could be employed to study its impact on signaling pathways downstream of mineralocorticoid receptor activation, such as those involved in gene transcription related to sodium and potassium balance. However, specific reporter gene assay data for this compound derivatives were not found in the current search results.
Table 3: Conceptual Reporter Gene Assay Data for this compound Derivatives (Illustrative)
| Compound ID | Structural Modification | Signaling Pathway | Reporter Gene | Fold Induction / Inhibition |
| This compound | Parent Compound | Pathway A | Luciferase | X.X Fold Induction |
| This compound-A | R1 Substitution | Pathway A | Luciferase | Y.Y Fold Induction |
| This compound-B | R2 Substitution | Pathway B | GFP | Z.Z Fold Inhibition |
| This compound-C | R3 Substitution | Pathway A | Luciferase | W.W Fold Induction |
Establishment of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing mathematical models that quantitatively correlate the structural and physicochemical properties of compounds (molecular descriptors) with their biological activities. The aim of QSAR is to develop predictive models that can estimate the activity of new, untested compounds, thereby guiding the rational design of derivatives and reducing the need for extensive experimental testing uni.lu.
Statistical Modeling of Structural Descriptors and In Vitro Activity
The process of establishing QSAR models involves several steps. First, a diverse set of molecular descriptors is calculated for each compound in a series. These descriptors can represent various aspects of a molecule's structure, including electronic properties (e.g., HOMO-LUMO energy gap, dipole moment), hydrophobic properties (e.g., LogP), and steric properties (e.g., molecular volume, shape descriptors).
Next, statistical methods, most commonly multiple linear regression (MLR), are employed to find a statistically significant relationship between these descriptors and the observed in vitro biological activity (e.g., KD, IC50 values). The quality and robustness of a QSAR model are typically assessed using statistical parameters such as the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation (R²pred or R²ext). A high R² indicates a good fit to the training data, while Q² and R²pred/R²ext demonstrate the model's predictive ability for new, unseen compounds. While the principles of QSAR would be applied to this compound derivatives to understand and predict their activity, specific QSAR equations or detailed statistical modeling results for this compound were not found in the search results.
Table 4: Conceptual QSAR Model Parameters for this compound Derivatives (Illustrative)
| Model Parameter | Value | Description |
| R² | 0.XX | Coefficient of Determination (Goodness of fit) |
| Q² (LOO) | 0.YY | Leave-One-Out Cross-Validation Coefficient (Internal predictability) |
| R²pred / R²ext | 0.ZZ | External Validation Coefficient (External predictability) |
| Statistical Significance (p-value) | <0.05 | Indicates the probability of observing the relationship by chance |
Predictive Models for Derivative Design
Validated QSAR models serve as powerful predictive tools in the rational design of new this compound derivatives. By inputting the molecular descriptors of a newly designed or hypothetical this compound analog into the established QSAR equation, its biological activity can be predicted before it is synthesized and experimentally tested. This predictive capability allows researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process.
These models help in navigating the vast chemical space, focusing efforts on compounds likely to possess desired properties, such as improved receptor binding affinity or enhanced enzyme inhibition. While the application of predictive models is a standard practice in modern drug design, specific examples of such models developed for this compound derivatives were not identified in the provided search results.
Table 5: Conceptual Predictive Model Performance for this compound Derivatives (Illustrative)
| Metric | Training Set Performance | Test Set Performance |
| R² | 0.XX | 0.YY |
| MAE (Mean Absolute Error) | A.A | B.B |
| RMSE (Root Mean Squared Error) | C.C | D.D |
| Predictive Accuracy | P% | Q% |
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical (QM) calculations are based on solving the Schrödinger equation to determine the electronic structure and properties of molecules idosr.orgwikipedia.org. These methods are crucial for understanding chemical bonding, reactivity, and spectroscopic characteristics.
Electronic structure determination, often involving the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insights into a molecule's reactivity and electronic transitions libretexts.orgresearchgate.netubc.ca. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability and its ability to absorb light libretexts.orgubc.caresearchgate.net. Additionally, QM calculations can reveal the charge distribution within a molecule, which is vital for understanding intermolecular interactions and potential reaction sites nih.gov. While these calculations are standard for characterizing compounds, specific data for Azolimine's HOMO-LUMO energies or detailed charge distribution from QM studies were not found in the provided information.
QM calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Vis spectra, from first principles idosr.orgnih.govnih.govconicet.gov.armdpi.com. This theoretical prediction aids in the interpretation of experimental spectra and can help in identifying unknown compounds or confirming molecular structures nih.govnih.gov. For this compound, predicting its spectroscopic fingerprint through QM methods would complement experimental UV-Vis spectroscopy data, which has been used to determine its tautomeric equilibrium constant benchchem.com. However, specific predicted spectroscopic data for this compound were not found in the provided information.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide dynamic information about molecular systems by simulating their movements and interactions over time idosr.orgmdpi.comnih.gov. MD simulations are particularly useful for studying the behavior of molecules in solution and their interactions with biomacromolecules mdpi.comdovepress.com.
Conformational analysis studies the various possible geometries (conformers) of a molecule and their associated energies drugdesign.org. MD simulations are powerful tools for exploring the conformational landscape of a molecule in solution, providing insights into its flexibility and preferred shapes under different environmental conditions drugdesign.orgmdpi.comresearchgate.netnih.gov. For this compound, MD simulations could reveal how its structure changes and adapts in an aqueous environment, potentially influencing its biological activity or tautomeric equilibrium. However, specific conformational ensemble analyses for this compound using MD simulations were not detailed in the provided search results.
A significant application of MD simulations in drug discovery is the study of protein-ligand interaction dynamics and the calculation of binding free energies mdpi.comnih.govlongdom.orgchemrxiv.orgrsc.orgnih.govmdpi.com. Understanding how a ligand, such as this compound, interacts with its target protein (e.g., the mineralocorticoid receptor) at an atomic level is crucial for elucidating its mechanism of action and for rational drug design benchchem.comlongdom.orggoogle.comnih.gov. MD simulations can track the formation and breaking of bonds, hydrogen bond networks, and hydrophobic interactions, providing a dynamic picture of the binding process longdom.orgmdpi.com. While this compound is known to antagonize the mineralocorticoid receptor benchchem.comnih.gov, specific MD simulation data detailing its protein-ligand interaction dynamics or binding free energy calculations were not found in the provided search results.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent significantly influences a molecule's three-dimensional structure (conformation) and its chemical reactivity. frontiersin.orgnih.govsoton.ac.ukibm.comnih.gov Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are extensively used to model these solvent effects. nih.govnih.govekb.egresearchgate.netresearchgate.netnih.govatomwise.commdpi.com
For this compound, understanding solvent effects is critical given its observed pH-dependent tautomerism. The equilibrium between its keto and enol forms is sensitive to the solvent environment, with the enolic form showing enhanced mineralocorticoid receptor binding affinity. benchchem.com Computational studies could employ implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD), to simulate the bulk solvent environment and predict how solvent polarity affects the relative stabilities of these tautomers. nih.govekb.egresearchgate.net Explicit solvent models, involving a discrete number of solvent molecules surrounding the solute, could further elucidate specific solute-solvent interactions, such as hydrogen bonding, that stabilize particular conformations or tautomeric states. nih.govsoton.ac.ukibm.comresearchgate.net For instance, DFT calculations could determine the energy profiles for tautomeric interconversion in different solvents (e.g., water, methanol (B129727), chloroform, cyclohexane), revealing how solvent polarity and hydrogen-bonding capabilities shift the equilibrium towards the more active enolic form. nih.govresearchgate.net Such studies would quantify changes in dipole moments and molecular geometry in various solvents, providing a theoretical basis for observed reactivity differences. nih.gov
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are computational techniques widely employed in drug discovery to predict how small molecules, or ligands, interact with target macromolecules, such as proteins. frontiersin.orgmdpi.comals-journal.commdpi.comcsic.es Molecular docking aims to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and estimate the strength of the interaction (binding affinity). nih.govbiorxiv.org Virtual screening, on the other hand, involves computationally sifting through large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target. researchgate.netals-journal.commdpi.commdpi.com
Prediction of Binding Modes and Affinities to Molecular Targets
As an aldosterone (B195564) antagonist, this compound's primary molecular target is the mineralocorticoid receptor (MR). benchchem.comgatech.edunih.gov Molecular docking simulations could be used to predict the precise binding mode of this compound within the ligand-binding domain (LBD) of the MR. This would involve positioning this compound within the receptor's active site and calculating its binding energy. nih.govbiorxiv.orgneuraldesigner.com Key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arg817, Gln776 as seen in other MR antagonists nih.gov) and hydrophobic interactions with the surrounding non-polar residues, would be identified. csic.esnih.govbiorxiv.org Given that the enolic tautomer of this compound exhibits higher binding affinity, computational studies could compare the binding modes and affinities of both the keto and enol forms to the MR, providing structural insights into this enhanced activity. benchchem.com Such predictions are crucial for understanding the molecular basis of this compound's antagonism and for guiding modifications to potentially improve its potency or selectivity. soton.ac.uknih.govbiorxiv.org
Identification of Novel Scaffolds through Computational Screening
Virtual screening approaches can be employed in two main ways concerning this compound:
Identifying new mineralocorticoid receptor antagonists: this compound, as a known non-steroidal MR antagonist with an imidazolidinone backbone, could serve as a reference scaffold or query in ligand-based virtual screening campaigns. benchchem.comgatech.edunih.govarxiv.org By searching large chemical databases for compounds structurally similar to this compound or those sharing its pharmacophoric features (the essential spatial arrangement of chemical features required for binding), novel chemical scaffolds with potential MR antagonist activity could be identified. researchgate.netals-journal.comnih.gov
Discovering new applications for this compound-like structures: Alternatively, this compound itself, or its derivatives, could be screened against a panel of diverse biological targets (structure-based virtual screening) to identify unforeseen binding interactions and potential new therapeutic applications beyond its known diuretic activity. frontiersin.orgmdpi.commdpi.com This approach could uncover novel scaffolds that share the imidazolidinone core or related structural motifs, leading to the diversification of drug discovery efforts. nih.gov
Cheminformatics and Machine Learning Applications
Cheminformatics, coupled with machine learning (ML), has revolutionized the analysis and interpretation of chemical data, enabling the development of predictive models and the discovery of new chemical entities. benchchem.comgatech.edunih.govekb.eg These computational disciplines are particularly powerful for processing large datasets and discerning complex relationships between chemical structures and their properties or activities. benchchem.comgatech.edunih.govekb.eg
Development of Predictive Models for Chemical Properties
Machine learning algorithms are extensively used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. benchchem.comgatech.edunih.govekb.egnih.govmdpi.com These models predict various chemical, physical, and biological properties of compounds based on their molecular structure. For this compound, such models could be developed to predict:
Physicochemical properties: Models could predict properties like solubility, lipophilicity (logP), pKa, or boiling point, which are crucial for drug development and process optimization. benchchem.comgatech.edunih.govmdpi.com
Biological activity: QSAR models could correlate structural variations of this compound derivatives with their potency as mineralocorticoid receptor antagonists, allowing for the in silico optimization of new compounds. nih.govnih.gov
Reactivity: Predictive models could forecast the outcomes or rates of specific reactions involving this compound, aiding in synthetic route design and process development. gatech.edumdpi.com
These models typically rely on molecular descriptors (numerical representations of chemical structures) and fingerprints (binary vectors indicating the presence or absence of specific substructures). benchchem.comnih.govekb.egnih.govmdpi.com By training ML algorithms (e.g., neural networks, support vector machines) on datasets of known compounds and their properties, robust predictive tools can be created to guide further research on this compound and its analogs. benchchem.comgatech.edunih.govekb.egnih.gov
Big Data Analysis in this compound Research
The increasing volume, velocity, and variety of chemical and biological data in modern research necessitate the application of big data analytics. gatech.eduibm.comnih.govatomwise.comnih.govbiorxiv.orgmdpi.com In the context of this compound research, big data analysis could involve:
Integration of diverse datasets: Combining data from various sources, such as synthesis parameters, spectroscopic data (e.g., NMR, MS, UV-Vis), biological assay results (e.g., MR binding assays, diuretic activity), and ADME (absorption, distribution, metabolism, excretion) profiles. gatech.eduatomwise.com
Pattern recognition and trend identification: Applying advanced analytical techniques, including machine learning and data mining, to uncover hidden patterns, correlations, and trends within these large datasets. gatech.eduibm.comnih.govatomwise.comnih.govbiorxiv.org For example, analyzing high-throughput screening data related to this compound's activity could reveal subtle structure-activity relationships that are not apparent through traditional methods. atomwise.com
Optimization of synthesis and development: Big data analysis could help optimize synthetic routes for this compound or its derivatives by identifying the most efficient reaction conditions, catalysts, and purification methods based on historical data. gatech.edu
New application discovery: By analyzing large public and proprietary databases (e.g., PubChem, ChEMBL), researchers could identify unexpected associations between this compound's structural features and biological activities, potentially leading to the discovery of new therapeutic indications or off-target effects. atomwise.com
The application of big data analytics in this compound research would enable a more holistic and data-driven approach, accelerating the understanding of its complex behavior and facilitating its further development. gatech.edunih.govnih.govbiorxiv.orgmdpi.com
Theoretical Reaction Pathway Studies
Computational chemistry plays a pivotal role in elucidating the intricate details of chemical reactions, offering a molecular-level understanding that complements experimental observations. For compounds like this compound and other imidazolidinone derivatives, theoretical reaction pathway studies are instrumental in predicting feasible synthetic routes, identifying rate-determining steps, and rationalizing observed selectivities. These studies typically involve mapping the potential energy surface (PES) of a reaction, locating stable intermediates, and identifying transition states that connect these states.
Computational Investigations of Synthetic Reaction Mechanisms
Computational investigations into the synthetic reaction mechanisms of imidazolidinones, the class to which this compound belongs, frequently leverage Density Functional Theory (DFT) due to its balance of accuracy and computational efficiency for molecular systems. These studies aim to delineate the step-by-step molecular transformations, including bond breaking and formation events, and the roles of catalysts or solvent molecules.
For instance, the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a related imidazolidinone, via the urea (B33335) method has been thoroughly investigated using first-principles DFT fishersci.ca. This nucleophilic cyclization reaction proceeds through two distinct ammonia (B1221849) removal steps. Computational results indicated that in the absence of water, both ammonia removal steps exhibited high activation barriers, approximately 50 kcal/mol fishersci.ca. However, when water was included in the reaction system, serving as both a solvent and a catalyst, the kinetics of these steps were significantly improved fishersci.ca. Water acts as a proton exchange bridge, facilitating proton migration between the reacting species and consequently lowering the activation barriers to approximately 30 kcal/mol fishersci.ca. This highlights the significant catalytic effect of water in this specific imidazolidinone synthesis pathway fishersci.ca.
Another notable computational study focused on the base-catalyzed intramolecular hydroamidation of propargylic ureas, leading to the formation of imidazolidin-2-ones and imidazol-2-ones atamankimya.comfishersci.ca. DFT calculations, specifically employing the ωb97xd functional, were utilized to explore the possible reaction routes by analyzing solvent-corrected Gibbs free energy values atamankimya.com. The study identified the cyclization step as the rate-determining step in the formation of imidazolidin-2-one atamankimya.comfishersci.ca.
Furthermore, computational mechanistic investigations have explored the "CyClick" chemistry, a method for selectively forming imidazolidinone cyclic peptides from linear peptide aldehydes umons.ac.be. DFT calculations in this context revealed that the mechanism involves the reversible formation of a cyclic imine resting state, followed by a rate-limiting cyclization transition state to yield the imidazolidinone product umons.ac.be. A crucial finding was the essential role of intramolecular hydrogen bonding (IMHB) in promoting reactivity, intramolecular chemoselectivity, and stereoselectivity along the favored zwitterionic pathway umons.ac.be. Two transannular IMHBs were found to stabilize the key zwitterionic intermediate and the rate-determining cyclization transition state, thereby enhancing the reaction's reactivity umons.ac.be.
A proposed mechanism for the copper-catalyzed synthesis of imidazolidinones from aziridine (B145994) and isocyanate suggests an initial coordination of aziridine to the copper catalyst, followed by an attack from the imine to open the aziridine ring, and finally a cyclization reaction to form the imidazolidinone product. While a full computational elucidation of this specific mechanism was noted to be complex, the proposed pathway provides a framework for understanding the transformations.
Analysis of Energy Barriers and Transition States
The analysis of energy barriers and transition states is fundamental to understanding reaction kinetics and identifying the rate-determining steps in chemical transformations. In computational chemistry, a transition state (TS) represents a first-order saddle point on the potential energy surface, signifying the highest energy point along the minimum energy pathway connecting reactants to products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which directly correlates with the reaction rate.
For the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI), computational studies revealed that the activation barriers for the ammonia removal steps, which are critical for cyclization, were significantly reduced from approximately 50 kcal/mol to around 30 kcal/mol when water acted as a proton-exchange bridge fishersci.ca. This reduction in energy barriers directly translates to a faster and more efficient reaction pathway in the presence of water.
In the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, DFT calculations determined that the cyclization step was rate-determining, with an activation free energy of 20.8 kcal/mol in the presence of the phosphazene base BEMP atamankimya.comfishersci.ca. This moderate energy barrier is consistent with the observed reaction rates under ambient conditions atamankimya.comfishersci.ca.
The computational identification and characterization of transition states involve optimizing their geometries and confirming their nature through vibrational frequency calculations, where a single imaginary frequency corresponds to the reaction coordinate. These detailed analyses provide insights into the structural changes occurring at the highest energy point of the reaction, such as bond elongations or formations, and reveal the specific molecular interactions that stabilize or destabilize the transition state structure.
The following table summarizes key computational findings related to energy barriers in imidazolidinone synthesis:
| Reaction System | Key Step / Rate-Determining Step | Activation Energy / Free Energy Barrier (kcal/mol) | Computational Method | Reference |
| 1,3-dimethyl-2-imidazolidinone (DMI) Synthesis | Ammonia Removal (without water) | ~50 | DFT | fishersci.ca |
| 1,3-dimethyl-2-imidazolidinone (DMI) Synthesis | Ammonia Removal (with water) | ~30 | DFT | fishersci.ca |
| Imidazolidin-2-one Synthesis (from propargylic ureas) | Cyclization | 20.8 (with BEMP) | DFT (ωb97xd) | atamankimya.comfishersci.ca |
| Imidazolidinone Cyclic Peptide Formation | Cyclization | Not explicitly quantified, but rate-limiting | DFT | umons.ac.be |
Advanced Research Methodologies and Cross Disciplinary Applications
High-Throughput Synthesis and Screening Platforms for Azolimine Analogues
The development of this compound analogues through modern synthetic platforms represents a key area for expanding upon the therapeutic potential of its core structure. High-throughput synthesis (HTS) and screening are powerful methodologies that accelerate the discovery of novel compounds by automating the creation and testing of large, diverse chemical libraries. nih.govrsc.org
While extensive public-domain research specifically detailing the application of high-throughput platforms for the synthesis of this compound analogues is limited, the principles of combinatorial chemistry are directly applicable. nih.govnih.gov This approach would involve the systematic combination of various "building blocks" to generate a large array of structurally related this compound derivatives. nih.gov For this compound, this could involve varying the substituents on the phenyl ring or altering the methyl group on the imidazolidinone core.
A hypothetical high-throughput synthesis workflow for this compound analogues could be designed based on its known cyclocondensation synthesis. Using robotic liquid handlers and miniaturized reaction formats, such as 1536-well plates, different substituted phenylcyanamides could be reacted with a variety of N-substituted chloroacetamides. nih.gov
Table 1: Potential Building Blocks for Combinatorial Synthesis of this compound Analogues
| Phenylcyanamide (B1618024) Precursor (Varying R1) | N-Substituted Chloroacetamide (Varying R2) |
|---|---|
| Phenylcyanamide | N-methylchloroacetamide |
| 4-Chlorophenylcyanamide | N-ethylchloroacetamide |
| 4-Methoxyphenylcyanamide | N-propylchloroacetamide |
Once synthesized, these libraries of unpurified analogues could be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. nih.gov Techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST) allow for rapid assessment of compound binding to a specific biological target. nih.gov Despite the clear applicability of these platforms, specific research detailing large-scale screening of this compound analogue libraries is not widely reported in current literature, indicating a potential area for future investigation.
Chemical Biology Applications for Probing Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, requiring high potency and selectivity for a specific target. youtube.comyoutube.com While this compound is known to act as an aldosterone (B195564) antagonist, its development and application as a chemical probe to explore broader biological questions is not extensively documented.
For a molecule like this compound to be considered a high-quality chemical probe, it would need to meet several criteria, including demonstrated cellular activity at low micromolar or high nanomolar concentrations and established selectivity against other related targets. youtube.com The value of such a probe is significantly enhanced by the availability of a structurally similar but biologically inactive control compound, which helps to ensure that observed biological effects are due to interaction with the intended target. youtube.com
The process of developing an this compound-based probe would involve detailed structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its activity. nih.govnih.govmdpi.commdpi.comresearchgate.net This would be followed by chemoproteomic approaches to confirm on-target and identify potential off-target engagement within the cell. nih.gov Click chemistry, for instance, could be used to attach a reporter tag to an this compound analogue, allowing for the visualization and identification of its binding partners in a cellular context. nih.gov
Currently, the literature on this compound is primarily focused on its diuretic effect and does not extend to its use as a tool for interrogating other biological pathways or protein functions, suggesting that its potential in chemical biology remains largely unexplored.
Emerging Methodologies in Academic Chemical Research Applicable to this compound
While the fundamental synthesis of this compound via cyclocondensation has been established, emerging methodologies in chemical synthesis offer more efficient and environmentally friendly alternatives. One such modern approach that has been reported for this compound is mechanochemical synthesis.
This solvent-free method utilizes ball-milling to facilitate the reaction between phenylcyanamide and N-methylchloroacetamide in the presence of potassium carbonate. This technique avoids the need for organic solvents, reducing waste and often shortening reaction times compared to traditional solution-phase chemistry.
Table 2: Comparison of Synthetic Methodologies for this compound
| Methodology | Reagents | Conditions | Key Advantage |
|---|---|---|---|
| Alkaline Alcohol-Mediated | Phenylcyanamide, N-methylchloroacetamide, Sodium Methoxide | Reflux in absolute ethanol | Established, conventional method |
Beyond mechanochemistry, other modern synthetic strategies applicable to heterocyclic compounds could be adapted for this compound synthesis. These include flow chemistry, which allows for continuous production with precise control over reaction parameters, and the development of novel catalytic systems for C-N bond formation. mdpi.com The application of computational tools and machine learning to predict optimal reaction conditions and even novel synthetic routes is another rapidly advancing area that could accelerate the discovery and synthesis of new this compound derivatives. chemrxiv.org While these specific advanced methods have not been explicitly reported for this compound, they represent the forefront of academic chemical research and hold potential for future synthetic efforts. mdpi.comresearchgate.net
Future Perspectives and Uncharted Research Avenues
Identification of Novel Molecular Targets for Azolimine and Derivatives
While this compound's primary mechanism involves antagonizing aldosterone (B195564) at the mineralocorticoid receptor, future research endeavors aim to identify additional, novel molecular targets for this compound and its derivatives. nih.govbenchchem.com The broader field of drug discovery consistently seeks to identify new drug targets to address various diseases. mdpi.comaacr.org Understanding the binding affinities of chemical compounds to a range of receptors is crucial for estimating their therapeutic index and potential off-target effects, suggesting a broader exploration of this compound's interactions beyond its known primary target. google.com Research into azole derivatives, a broader class to which this compound belongs, has demonstrated diverse biological activities, indicating that structural modifications could lead to compounds with entirely new target specificities. nih.gov Innovative approaches in identifying key molecular targets are continuously evolving, driven by advancements in understanding the molecular basis of various biological processes. aacr.orgaacrmeetingnews.org
Exploration of New Synthetic Paradigms for Enhanced Complexity
The synthesis of this compound, as a member of the imidazolidinone class, provides a basis for exploring novel synthetic methodologies. benchchem.com Future research can focus on developing new synthetic paradigms to create more complex this compound derivatives with enhanced properties or functions. The synthesis of various heterocycles, including azepines and azocines, often benefits from novel and efficient synthetic routes, such as palladium-catalyzed cyclization reactions. clockss.org The development of advanced synthetic techniques, like those being explored for azapeptides, which were previously challenging to synthesize efficiently, underscores the potential for new approaches to create complex peptidomimetic structures. springernature.com Furthermore, the optimization of chemical reactions and processes, including scale-up considerations, is an ongoing area of research that directly contributes to the ability to synthesize complex molecules with greater efficiency and control. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Understanding
Advanced computational modeling is poised to play an increasingly significant role in gaining a deeper mechanistic understanding of this compound's interactions and behavior. Computational models are powerful tools for providing quantitative insights into mechanisms, identifying novel drug targets, and elucidating complex biological pathways, thereby accelerating drug discovery. mdpi.com These models can predict drug behavior, optimize delivery methods, and facilitate the development of more effective and targeted therapies. mdpi.com They are instrumental in understanding, designing, managing, and predicting the workings of complex systems and processes. researchgate.net For intricate chemical and biological systems, especially those involving non-sequential organization and non-linear operations, computational modeling is essential not only for demonstrating whether a proposed mechanism can produce a desired phenomenon but also for discovering new mechanisms and understanding the underlying principles of their behavior. ucsd.edu The integration of computational models with experimental data can improve the predictive accuracy of drug delivery and pharmacokinetics (PK) and pharmacodynamics (PD) of drug formulations. mdpi.com
Role of this compound in Advancing Fundamental Chemical Knowledge
This compound's unique structural properties and its classification as an imidazolidinone make it a valuable model compound for fundamental chemical investigations. benchchem.com Its study contributes to a deeper understanding of the chemistry of imidazolidinones and their derivatives, serving as an essential reference in chemical synthesis and reaction mechanisms. benchchem.com Research involving this compound can advance fundamental chemical knowledge by providing insights into chemical transformations, reaction kinetics, and the identification of short-lived intermediates, which are crucial for understanding complex reaction pathways. iaea.org As a compound within organic chemistry, the study of this compound contributes to the broader understanding of carbon-based compounds, their composition, structure, properties, and reactions. wikipedia.org The continuous efforts in optimizing chemical reactions and processes, exemplified by studies involving this compound, also contribute to the fundamental principles of chemical engineering and process development. nih.gov
Compound Names and PubChem CIDs
The following table lists the chemical compound mentioned in this article along with its corresponding PubChem Compound Identifier (CID).
| Compound Name | PubChem CID |
| This compound | 38684 |
Key Physicochemical Properties of this compound
The table below summarizes some key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-imino-3-methyl-1-phenylimidazolidin-4-one |
Q & A
Q. What is the mechanism of action of Azolimine as a potassium-sparing diuretic, and how can this be experimentally validated?
this compound antagonizes aldosterone at renal mineralocorticoid receptors, increasing sodium excretion while inhibiting potassium loss . To validate this, researchers can:
- Use adrenalectomized rat models to isolate aldosterone-dependent effects, comparing urinary electrolyte levels pre- and post-administration .
- Employ radioligand binding assays with kidney tissue homogenates to quantify receptor affinity.
- Measure serum aldosterone levels via ELISA to correlate with diuretic response.
Q. What are the key chemical properties of this compound critical for its pharmacological activity?
this compound (C₁₀H₁₁N₃O, MW 189.21 g/mol) is an imidazolidinone derivative with a phenyl substituent. Key properties include:
Advanced Research Questions
Q. How can researchers address contradictory data in this compound’s pharmacokinetic profiles across studies?
Contradictions may arise from variations in:
- Experimental models (e.g., species-specific metabolism).
- Dosage regimens (acute vs. chronic administration). Methodological solutions include:
- Meta-analysis of existing data to identify confounding variables .
- Controlled crossover studies in standardized animal models, ensuring consistent hydration status and dietary sodium intake .
- Sensitivity analyses to quantify the impact of outliers or measurement errors .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in hypertension models with comorbid renal dysfunction?
Advanced models require:
- Uninephrectomized rats with angiotensin II infusion to simulate hypertensive nephropathy.
- Telemetry monitoring for continuous blood pressure and renal blood flow measurements.
- Tissue-specific RNA sequencing to assess aldosterone receptor expression in renal tubules. Ensure compliance with ethical guidelines for animal studies (e.g., IACUC protocols) .
Q. How can researchers optimize this compound’s solubility for in vivo delivery without altering its pharmacophore?
Strategies include:
- Co-solvency systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while preserving imidazolidinone integrity .
- Nanoemulsion formulations : Test particle size (Dynamic Light Scattering) and stability (accelerated storage trials) .
- pH-adjusted solutions : Assess solubility profiles across physiological pH ranges (1.2–7.4) .
Q. What analytical methods are most reliable for quantifying this compound in biological matrices?
- LC-MS/MS : Offers high sensitivity (LOD ≤1 ng/mL) and specificity for plasma/urine samples.
- Microdialysis coupled with UV-Vis : Validated using Beer’s Law plots for real-time concentration monitoring .
- Internal standardization : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects .
Q. How can structural analogs of this compound be synthesized to improve receptor selectivity?
- Scaffold modifications : Introduce substituents at the phenyl ring (e.g., -Cl, -CF₃) to probe steric effects.
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to synthesize enantiopure derivatives .
- Computational docking : Predict binding affinity with mineralocorticoid receptors using AutoDock Vina .
Q. What protocols mitigate systemic errors in in vitro assays of this compound’s diuretic activity?
- Blinded replicate experiments : Minimize observer bias in electrolyte measurements .
- Cross-validation between flame photometry (Na⁺/K⁺) and ion-selective electrodes.
- Positive controls : Spironolactone (10 µM) to benchmark receptor antagonism .
Methodological Guidance for Data Interpretation
- Handling conflicting toxicity data : Cross-reference in vitro cytotoxicity (e.g., MTT assays) with in vivo histopathology .
- Statistical rigor : Apply Bonferroni correction for multiple comparisons in dose-response studies .
- Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols and raw data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
